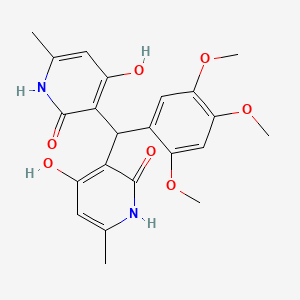
1-Phenyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C18H18F3N3O3 and its molecular weight is 381.355. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties
A study on the synthesis and prototypical properties of novel dinuclear Eu~(3+) complexes highlights the use of a quadridentate compound, which shares a similar structural motif with the specified compound, to study the influence on photoluminescent properties. This research suggests potential applications in the development of materials with enhanced emission properties, particularly for the selective excitation of Eu~(3+) ions, which could be relevant for optical devices and sensors (Si Zhen-jun, 2011).
Ion Selective Electrodes
Research on poly(vinyl) chloride membrane copper-selective electrodes using 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione as an effective ionophore demonstrates the potential of structurally related compounds in the development of selective sensors for metal ions. This study indicates the relevance of such compounds in creating highly selective and sensitive analytical tools for environmental and industrial monitoring (M. N. Kopylovich, K. Mahmudov, A. Pombeiro, 2011).
Organic Synthesis and Catalysis
The use of related oxadiazole compounds as reagents in organic synthesis is exemplified in a study on the oxidation of pyrazolines to pyrazoles, indicating the broader utility of these compounds in synthetic chemistry for facilitating specific transformations under mild conditions. This underscores the role of such compounds in developing new synthetic methodologies or improving existing ones for the efficient synthesis of heterocyclic compounds (M. Zolfigol et al., 2006).
Antitumor Activity
Research on natural product analogs bearing the 1,2,4-oxadiazole ring, closely related to the structure of interest, has demonstrated significant antitumor activity against a panel of cell lines in vitro. This suggests potential applications in the design and development of new antitumor agents, highlighting the importance of structural motifs present in the compound of interest for medicinal chemistry (Catalin V. Maftei et al., 2013).
Photostabilization of Polymers
A study on the photostabilization of polymers by keto-enol tautomerism of β-dicarbonyl compounds with fluoro (-CF3) groups indicates a novel approach to protect materials from photodegradation. This research demonstrates the potential utility of compounds with structural elements similar to the specified compound in developing photostable materials, relevant for extending the lifespan and performance of polymers in various applications (Shikang Wu et al., 1991).
Eigenschaften
IUPAC Name |
1-phenyl-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)17-23-22-16(27-17)13-8-10-24(11-9-13)15(26)7-6-14(25)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSKOKQKITVEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-leucine](/img/structure/B2598408.png)
![(Z)-methyl 2-(6-((3-nitrobenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2598409.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2598410.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2598411.png)

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}acetate](/img/structure/B2598415.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2598419.png)
